![molecular formula C13H20N2O2 B042683 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate CAS No. 1070660-34-2](/img/structure/B42683.png)

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves directed ortho-metallation methodology. It has been elaborated in the context of generating labeled variants for investigational drugs aimed at treating Alzheimer's disease. The synthesis process begins with 3-hydroxyacetophenone and involves classical diastereomeric salt formation and fractional crystallization, leading to the desired compound's formation (Ciszewska et al., 1997).

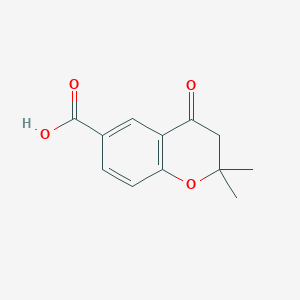

Molecular Structure Analysis

Studies combining experimental and theoretical approaches (Density Functional Theory (DFT) and Atoms in Molecules (AIM)) have provided insights into the molecular structure, spectroscopic properties, and various intra- and intermolecular interactions. These analyses reveal the compound's dimer formation in the solid state through intermolecular hydrogen bonding and the strength of these interactions, indicating the molecule's stability and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

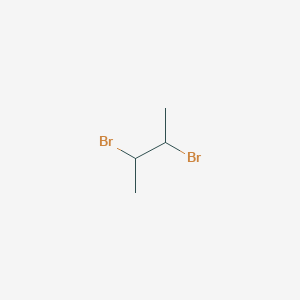

The compound's chemical reactivity has been explored through its interactions with other chemical entities. For instance, triorganotin cations stabilized by intramolecular SnN coordination demonstrate the compound's ability to engage in complex chemical reactions, revealing its versatile chemical behavior and potential for forming stable complexes (Koten et al., 1978).

Physical Properties Analysis

The compound's synthesis, particularly when labeled with tritium, deuterium, and carbon-14, involves processes that highlight its physical properties such as solubility, dissociation in water, and electrolytic behavior. These properties are critical for its application in various research and industrial processes (Ciszewska et al., 1997).

Chemical Properties Analysis

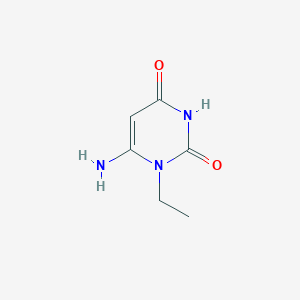

Detailed studies on the compound's chemical properties, including its antileukemic activity and lack of significant antibacterial activity, underscore its specificity and potential therapeutic applications. These studies also contribute to understanding its broader chemical behavior and reactivity profile (Anderson & Halat, 1979).

Wissenschaftliche Forschungsanwendungen

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is identified as a low-level contaminant in many fermented foods and beverages, with its levels varying from ng/L to mg/L. It is recognized for its genotoxic and carcinogenic effects across various species. Ethyl carbamate's formation mechanisms include reactions from urea and proteins like citrulline during fermentation or from cyanide via precursors like cyanate. The study highlights various detection methods and prevention strategies to reduce EC levels in food and beverages, demonstrating a critical focus on ensuring food safety and reducing health risks associated with EC consumption (Weber & Sharypov, 2009).

Carcinogenicity and Toxicity of Urethane

Urethane, a primary N-phenyl carbamate, has been explored for its carcinogenic and toxic effects. Initially investigated for its potential as a chemotherapeutic agent, urethane has shown a significant influence on inducing various types of neoplasms in animal models. Its absorption through the skin and the subsequent carcinogenic effect, presumably through an oncogenic intermediate formed in the blood, underscore the compound's hazardous nature. This research underscores the importance of safety precautions when using urethane in laboratory settings (Field & Lang, 1988).

Regulation of Dietary Supplements and Adulteration Issues

This review discusses the regulatory framework of the US FDA concerning dietary supplements, highlighting the challenges related to safety, quality control, misbranding, and adulteration. It specifically examines the presence of naturally occurring and synthetic phenethylamines (PEAs) in dietary supplements. Regulatory actions against manufacturers for adulteration with substances like 1,3-dimethylamine illustrate the complexity of ensuring product safety and compliance with legal standards (Pawar & Grundel, 2017).

Mechanisms of Ethyl Carbamate Formation and Reduction Strategies

A comprehensive review of the mechanisms underlying ethyl carbamate formation in alcoholic beverages and strategies to mitigate its content highlights the critical need for accurate determination methods. The focus on sample preparation technologies reflects the ongoing efforts to ensure the safety of alcoholic beverages by minimizing the levels of this carcinogen (Zhao Gong-ling, 2009).

Wirkmechanismus

Target of Action

The primary target of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, also known as N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester, is cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to cholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine, enhancing the transmission of nerve signals.

Biochemical Pathways

The inhibition of cholinesterase affects the cholinergic pathway . The increased concentration of acetylcholine enhances the transmission of signals in this pathway, affecting various physiological functions such as muscle movement, learning, and memory.

Eigenschaften

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMYZKQTEJHAKE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

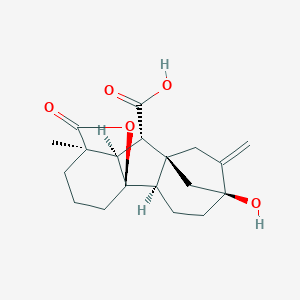

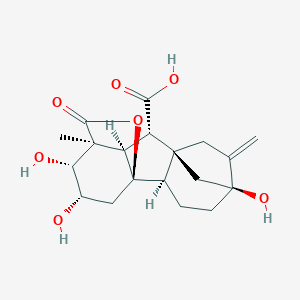

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)